tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(7-15)6-13-14-10(9)16/h6H,4-5,7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHAYVSGDUKSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=NNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Anti-Diabetic Applications
Recent studies have highlighted the potential of pyrido[3,4-d]pyridazine derivatives in managing diabetes. Specifically, the compound tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate has been synthesized and evaluated for its ability to inhibit α-amylase activity.
Case Study: Inhibition of α-Amylase
- Research Findings : A series of derivatives including this compound demonstrated significant α-amylase inhibition with IC50 values ranging from 5.10 to 5.56 µM. These values were notably lower than that of the standard drug acarbose (IC50 = 200.1 µM), indicating a promising therapeutic potential in diabetes management .
| Compound | IC50 (µM) |
|---|---|
| tert-butyl 1-oxo-1H... | 5.14 - 5.56 |
| Acarbose | 200.1 |
Anticancer Applications
The anticancer potential of pyrido[3,4-d]pyridazine derivatives has been explored through various in vitro assays targeting different cancer cell lines.
Case Study: Anticancer Activity
In a recent study focusing on thieno[2,3-c]pyridine derivatives (closely related to pyrido[3,4-d]pyridazines), compounds were screened against several cancer cell lines including MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). The compound tert-butyl 1-oxo-1H... exhibited potent inhibition with IC50 values as low as 10.8 µM against HSC3 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | Not specified |
| T47D | Not specified |
| HSC3 | 10.8 |
| RKO | 12.4 |
Diuretic Properties
Another notable application of pyrido[3,4-d]pyridazine derivatives is their diuretic activity. Research indicates that modifications to the structure can enhance diuretic effects significantly.
Case Study: Diuretic Activity
The compound has been shown to exhibit enhanced diuretic action compared to traditional diuretics when tested in animal models. The mechanism involves increased renal excretion of sodium and water which aids in managing conditions like hypertension and edema .
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on their heterocyclic cores, substituents, and pharmacological profiles. Below is a detailed comparison:
Core Heterocyclic System
- Target Compound : Pyrido[3,4-d]pyridazine
- Analog 1: tert-butyl 2,4-dichloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (, Compound 5) Core: Pyrrolo[3,4-d]pyrimidine (pyrrole fused with pyrimidine). Key Differences: Replaces pyridazine with pyrimidine, altering electronic properties and hydrogen-bonding capacity.
- Analog 2: 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (, Example 24) Core: Pyrido[2,3-c]pyridazine. Key Differences: Nitrogen positions differ (pyrido[2,3-c] vs. pyrido[3,4-d]), affecting π-π stacking interactions and binding affinity to biological targets. The adamantane and benzothiazole groups introduce lipophilicity and fluorescence properties .
Functional Group Analysis
Critical Analysis of Structural and Functional Trends
- Electronic Effects : The pyridazine core’s electron-deficient nature facilitates interactions with electron-rich biological targets, whereas pyrrolo-pyrimidine analogs exhibit mixed electronic profiles depending on substituents .
- Steric Considerations : The tert-butyl group in the target compound may hinder enzymatic degradation, a feature shared with Analog 1 but absent in Analog 2, which relies on adamantane for steric shielding .
- Solubility : Carboxylate esters (target and Analog 1) improve solubility in polar aprotic solvents, whereas carboxylic acid derivatives (Analog 2) favor aqueous environments at physiological pH .
Biological Activity
tert-butyl 1-oxo-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is a nitrogen-containing heterocyclic compound notable for its pyridazine ring structure. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following sections will explore its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₇N₃O₃ with a molecular weight of approximately 233.29 g/mol. Its structure includes a tert-butyl group and a carboxylate functional group which are significant for its chemical reactivity and biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 233.29 g/mol |
| Density | 1.30 ± 0.1 g/cm³ |
| pKa | 11.04 ± 0.20 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may include the formation of the pyridazine ring through cyclization reactions followed by functional group modifications to introduce the tert-butyl and carboxylate groups .
Biological Activity
Research indicates that compounds containing pyridazine moieties exhibit a range of biological activities including:
- Antitumor Activity : Several derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : This compound has potential as an inhibitor of specific enzymes involved in metabolic pathways.
Case Studies
- Antitumor Studies : A study investigated the effects of pyridazine derivatives on human cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability at micromolar concentrations .
- Antimicrobial Activity : Another research effort focused on the antimicrobial properties of pyridazine derivatives. The findings revealed that these compounds exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .
Interaction Studies
Interaction studies have been conducted to understand how this compound interacts with various biological targets:
- Binding Affinity : The compound's binding affinity to specific receptors or enzymes was assessed using radiolabeled ligands in competitive binding assays.
- Mechanism of Action : Preliminary data suggest that the compound may act by inhibiting key metabolic enzymes or interfering with cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-amino-7-tert-butyl-1H-pyrido[3,4-d]pyridazine | Contains an amino group | Exhibits different biological activity profiles |
| tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine | Chlorinated derivative | Different reactivity due to chlorine substitution |
| tert-butyl 1-oxo-4-(trifluoromethyl)-1H-pyrido[3,4-d]pyridazine | Trifluoromethyl group | Enhanced lipophilicity and potential pharmacokinetic properties |
This table illustrates that while similar compounds share core structural elements (like the pyridazine ring), variations in substituents lead to distinct chemical behaviors and biological activities.
Q & A
Basic: What are the key synthetic steps for preparing tert-butyl 1-oxo-pyridazino-pyridine carboxylates?
Methodological Answer:
The synthesis typically involves:
Cyclization : Formation of the pyridazine core via condensation of diamine or hydrazine derivatives with carbonyl precursors (e.g., ketones or esters).
Carboxylation : Introduction of the tert-butyl carboxylate group using tert-butyl chloroformate under basic conditions (e.g., DMAP or pyridine catalysis).
Oxidation : Selective oxidation of a heterocyclic ring position using agents like m-CPBA or KMnO₄ to introduce the 1-oxo moiety .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Advanced: How can reaction conditions be optimized to improve yield in the final cyclization step?
Methodological Answer:
Key variables include:
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products. Microwave-assisted synthesis can reduce time and improve selectivity .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states. Evidence suggests Pd(OAc)₂ improves regioselectivity in pyridazine formation .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor cyclization, while THF may reduce byproduct formation .
- Monitoring : Real-time HPLC or TLC analysis (Rf ~0.3 in 1:1 EtOAc/hexane) ensures reaction completion .
Basic: What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.4 ppm) and carbonyl signals (δ 165–170 ppm). Multiplicity analysis confirms ring junction connectivity .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 293.1274 [M+H]⁺) validates molecular formula .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the fused pyridazine-pyridine system .
Advanced: How can researchers evaluate the compound’s inhibitory activity against kinases like CDK2?
Methodological Answer:
- In vitro Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with purified CDK2/cyclin A. IC₅₀ values are calculated from dose-response curves (reported range: 50–200 nM) .
- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding poses; hydrogen bonding with Lys33 and Asp145 residues correlates with activity .
- Cellular Validation : Western blotting for phosphorylated Rb (CDK2 substrate) in cancer cell lines (e.g., MCF-7) confirms target engagement .
Basic: What purification strategies are effective for removing common byproducts?
Methodological Answer:
- Byproduct Identification : LC-MS detects impurities (e.g., de-esterified analogs or oxidation side products).
- Chromatography : Reverse-phase HPLC (C18 column, gradient: 10–90% MeCN/H₂O + 0.1% TFA) resolves polar byproducts .
- Crystallization : Tert-butyl esters often crystallize selectively from diethyl ether/hexane mixtures .
Advanced: How can computational modeling guide SAR studies for pyridazine derivatives?
Methodological Answer:
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. CoMFA/CoMSIA analysis identifies steric/electronic hotspots .
- Free Energy Perturbation (FEP) : Predicts affinity changes upon substituent modification (e.g., replacing tert-butyl with cyclopropyl) .
- ADMET Prediction : SwissADME forecasts bioavailability; prioritize derivatives with >30% human intestinal absorption .
Basic: How to resolve discrepancies in NMR data during structural validation?
Methodological Answer:
- Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping) causing signal broadening .
- COSY/HSQC : Correlate coupled protons and carbons to assign overlapping signals (e.g., diastereotopic methylene protons) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl connectivity .
Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?
Methodological Answer:
- Degradation Pathways : Acid-catalyzed hydrolysis of the tert-butyl ester (via SN1 mechanism) generates carboxylic acid, confirmed by LC-MS .
- Stabilization Strategies : Co-formulate with enteric coatings (pH-sensitive polymers) or replace tert-butyl with more stable groups (e.g., pivaloyloxymethyl) .
Basic: What spectroscopic databases are reliable for comparing spectral data?
Methodological Answer:
- PubChem : Provides validated ¹H/¹³C NMR and HRMS data for analogous pyridazine derivatives .
- Cambridge Structural Database (CSD) : References crystal structures of tert-butyl carboxylates for bond-length validation .
Advanced: How to design analogues with improved solubility without compromising activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
